Stereochemical Purity: (3aR,6aS) Single Enantiomer vs. Racemate
The target compound is supplied as the single enantiomer with defined (3aR,6aS) absolute configuration, confirmed by chiral HPLC and polarimetry. In contrast, the parent octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride (CAS not containing the 5-amino substituent) is frequently offered as a racemic mixture or as undefined relative stereochemistry . The optical rotation and enantiomeric excess (ee) values for the target compound are lot-certified (typically ≥95% ee at 95% chemical purity), while the racemic comparator shows zero optical activity [1]. This differentiation is critical: in a published triple-reuptake-inhibitor campaign, use of a chiral octahydrocyclopenta[c]pyrrole intermediate with confirmed (3aR,6aS) geometry was essential for achieving SERT/NET/DAT IC50 values of 29/85/168 nM (compound 23a); the corresponding racemic intermediate gave attenuated and non-reproducible transporter inhibition [2].
| Evidence Dimension | Stereochemical purity (enantiomeric excess / optical activity) |
|---|---|
| Target Compound Data | ≥95% ee (single enantiomer, (3aR,6aS) absolute configuration); lot-specific optical rotation certificate available |
| Comparator Or Baseline | Racemic octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride: 0% ee, zero optical rotation |
| Quantified Difference | ≥95% ee vs. 0% ee |
| Conditions | Chiral HPLC, polarimetry; vendor Certificate of Analysis |
Why This Matters
Enantiopure (3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid eliminates the confounding effect of the distomer in SAR studies, directly reducing the number of false negatives and improving assay reproducibility.
- [1] Sima-Lab. (3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid (2227856-34-8). Retrieved from https://www.sima-lab.com View Source
- [2] Malcolm, S. C., Schreiber, R., Hardy, L. W., Hewitt, M. C., Spicer, N. A., Wang, F., Jiang, Z.-D., Engel, S. R., Shao, L., Varney, M. A., Ma, J., Spear, K. L., & Campbell, U. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry, 54(14), 4985–4997. View Source
